REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C1N=CN([C:14]([N:16]2[CH:20]=N[CH:18]=[CH:17]2)=[O:15])C=1.N1CC[CH:24]([C:25]([OH:27])=[O:26])[CH2:23]C1.FC(F)(F)C(O)=O>[Cl-].[Na+].O.C(Cl)(Cl)Cl.CS(C)=O>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:14]([N:16]2[CH2:17][CH2:18][CH:24]([C:25]([OH:27])=[O:26])[CH2:23][CH2:20]2)=[O:15])=[CH:4][CH:3]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=N1)O
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
N1CCC(C(=O)O)CC1
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the reaction liquid
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated brine twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added diisopropyl ether/methanol
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=N1)OC(=O)N1CCC(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |